molecular formula C17H13FN4O3S B10939741 Methyl 2-[(4-fluorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Methyl 2-[(4-fluorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10939741
M. Wt: 372.4 g/mol
InChI Key: WGAQELHVHIFWMI-UHFFFAOYSA-N
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Description

Methyl 2-[(4-fluorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and neuroprotective properties .

Preparation Methods

The synthesis of Methyl 2-[(4-fluorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves multiple steps. One common synthetic route includes the annulation of pyrimidine moiety to a triazole ring. This process typically involves the use of 3-amino-1,2,4-triazole as a starting material . The reaction conditions often require the presence of catalysts such as ZnCl2 and solvents like ethanol. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

Methyl 2-[(4-fluorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of Methyl 2-[(4-fluorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate involves inhibition of CDK2/cyclin A2. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound interacts with the active site of CDK2 through hydrogen bonding with key residues such as Leu83 .

Comparison with Similar Compounds

Similar compounds include other triazolopyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine. These compounds also exhibit CDK2 inhibitory activity but differ in their substituent groups and overall molecular structure. Methyl 2-[(4-fluorophenoxy)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate is unique due to its specific fluorophenoxy and methylthieno substituents, which contribute to its distinct biological activities .

Properties

Molecular Formula

C17H13FN4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

methyl 4-[(4-fluorophenoxy)methyl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C17H13FN4O3S/c1-9-13-15-20-12(7-25-11-5-3-10(18)4-6-11)21-22(15)8-19-16(13)26-14(9)17(23)24-2/h3-6,8H,7H2,1-2H3

InChI Key

WGAQELHVHIFWMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C3=NC(=NN3C=N2)COC4=CC=C(C=C4)F)C(=O)OC

Origin of Product

United States

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